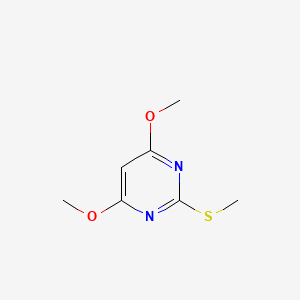
4,6-Dimethoxy-2-methylthiopyrimidin
Übersicht
Beschreibung
4,6-Dimethoxy-2-methylthiopyrimidine is a chemical compound with the molecular formula C7H10N2O2S . It is a key intermediate in the synthesis of certain plant growth regulators, pesticides, and fungicides .
Synthesis Analysis
The synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . Another method involves synthesizing it from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane through a one-step procedure .Molecular Structure Analysis
The molecular weight of 4,6-Dimethoxy-2-methylthiopyrimidine is 186.23 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-2-methylsulfanylpyrimidine . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dimethoxy-2-methylthiopyrimidine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from 2-chloro-4,6-dimethoxypyrimidine or 2-thiobarbituric acid .Physical And Chemical Properties Analysis
4,6-Dimethoxy-2-methylthiopyrimidine is a white or light yellow powder . It has a melting point of 56-60°C . The compound has a topological polar surface area of 69.5 Ų and a XLogP3-AA value of 1.7 .Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2-methylthiopyrimidin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:
Proteomforschung
This compound wird in der Proteomforschung eingesetzt, die sich mit der umfassenden Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, befasst. Diese Verbindung kann als Reagenz oder Baustein bei der Synthese von Peptiden oder der Modifizierung von Proteinen zur Analyse verwendet werden .
Pestizid- und Arzneimittelzwischenprodukt
Es dient als Zwischenprodukt bei der Synthese verschiedener Pestizide und Arzneimittel. Seine Eigenschaften ermöglichen die Herstellung von Verbindungen, die biologisch aktiv sind, und tragen so zu Fortschritten in den Bereichen Landwirtschaft und Pharmazeutik bei .
Organische Synthese
Diese Verbindung ist an organischen Syntheseprozessen beteiligt. Sie kann als Vorläufer oder Zwischenprodukt bei der Konstruktion komplexer organischer Moleküle dienen, die für die Entwicklung neuer Materialien und Chemikalien unerlässlich sind .
Chemische Forschung
In der chemischen Forschung wird this compound zum Studium chemischer Reaktionen, Mechanismen und Eigenschaften verwendet. Es ist ein wertvolles Werkzeug, um molekulare Wechselwirkungen und Reaktionskinetik zu verstehen .
Biochemische Studien
Forscher verwenden diese Verbindung in biochemischen Studien, um Stoffwechselwege und enzymkatalysierte Reaktionen zu untersuchen. Sie kann helfen, neue Wege zu identifizieren oder bestehende Wege zu modifizieren, um biologische Prozesse besser zu verstehen .
Analytische Chemie
In der analytischen Chemie kann es als Standard- oder Referenzverbindung verwendet werden, wenn Geräte kalibriert oder neue analytische Methoden zur Detektion spezifischer Moleküle oder Ionen entwickelt werden .
Materialwissenschaften
Diese Verbindung könnte in der Materialforschung verwendet werden, um neue Materialien mit gewünschten Eigenschaften wie erhöhter Festigkeit, Flexibilität oder elektrischer Leitfähigkeit zu entwickeln .
Umweltwissenschaften
Schließlich könnte es in den Umweltwissenschaften angewendet werden, um den Abbau von Chemikalien in der Umwelt und ihre Auswirkungen auf Ökosysteme zu untersuchen. Das Verständnis, wie Verbindungen wie this compound mit Umweltfaktoren interagieren, ist entscheidend für die Bewertung ökologischer Risiken .
Für detailliertere Informationen zu jeder Anwendung sind weitere Recherchen und der Zugriff auf spezialisierte Datenbanken erforderlich.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dimethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYQIBBJXLQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372619 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90905-46-7 | |
| Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental advantages of the new synthesis method for 4,6-dimethoxy-2-methylthiopyrimidine described in the research?
A1: The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which utilizes 4,6-dimethoxy-2-methylthiopyrimidine as a key intermediate, involves the use of highly toxic dimethylsulfate and corrosive phosphorus oxychloride. [] These chemicals pose significant environmental risks. The new method described in the research replaces dimethylsulfate with chloromethane as a methylating agent. [] This substitution offers several environmental advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




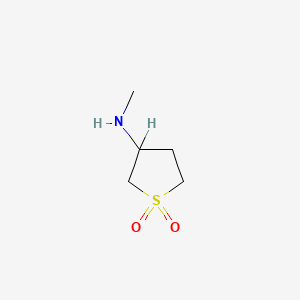
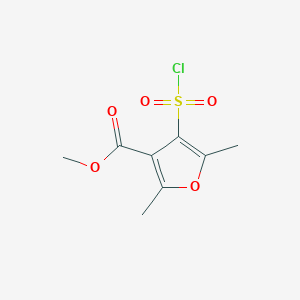

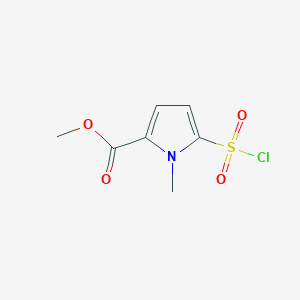
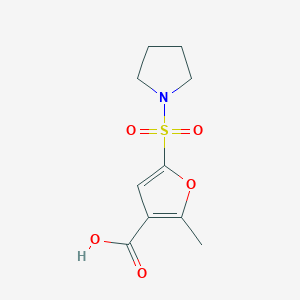



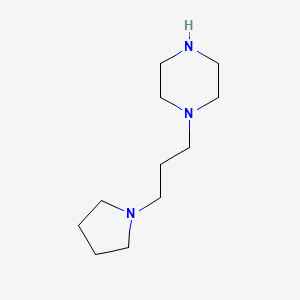
![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
